![molecular formula C18H19N3O5S2 B3297311 N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide CAS No. 895436-96-1](/img/structure/B3297311.png)
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide
Overview
Description
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide, also known as DB772, is a synthetic compound that has gained significant attention in the scientific community due to its potential use in cancer treatment. DB772 belongs to the class of sulfonamide compounds and has a unique chemical structure that makes it a promising candidate for further research.
Mechanism of Action
The mechanism of action of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide involves the inhibition of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many cancer cells. By inhibiting CAIX, N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide disrupts the pH balance of cancer cells, leading to their death. Additionally, N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide has been shown to have both biochemical and physiological effects on cancer cells. It induces apoptosis by activating caspase-3, a key enzyme in the apoptotic pathway. N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide also inhibits the expression of genes involved in cell proliferation and angiogenesis, processes that are essential for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide has several advantages for lab experiments. It has a high purity and can be easily synthesized in large quantities. It has also been extensively studied for its anti-cancer activity, making it a well-established compound for further research. However, N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide has some limitations in lab experiments. It has a low solubility in water, which can make it difficult to administer in animal studies. It also has a short half-life, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for research on N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide. One area of research is to investigate its potential use in combination with other anti-cancer drugs to enhance its efficacy. Another area of research is to develop new formulations of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide that can improve its solubility and increase its half-life. Additionally, further studies are needed to understand the mechanism of action of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide and its effects on cancer cells in vivo. Overall, N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide has shown great promise as a potential anti-cancer drug, and further research is needed to fully explore its potential.
Scientific Research Applications
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide has been extensively studied for its potential use in cancer treatment. It has been found to have potent anti-cancer activity against a variety of cancer cell lines, including breast, prostate, and lung cancer. N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
properties
IUPAC Name |
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S2/c1-21(2)28(23,24)12-7-5-11(6-8-12)17(22)20-18-19-13-9-14(25-3)15(26-4)10-16(13)27-18/h5-10H,1-4H3,(H,19,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJJVVLKPLVTBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=CC(=C(C=C3S2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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